molecular formula C60H81N9O18 B154160 Tetrabamate CAS No. 60763-47-5

Tetrabamate

Cat. No.: B154160
CAS No.: 60763-47-5
M. Wt: 1216.3 g/mol
InChI Key: HYAMLWDZZVMLGY-UHFFFAOYSA-N
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Description

Atrium is a compound used in various scientific and medical applications. It is known for its unique properties and effectiveness in specific treatments. Atrium is often utilized in drug delivery systems and has shown promising results in various research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atrium involves several steps, including the preparation of intermediate compounds and the final assembly of the Atrium molecule. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Atrium involves large-scale synthesis using advanced equipment and technology. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand. Quality control measures are in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Atrium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving Atrium include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving Atrium depend on the specific reagents and conditions used. These products are often intermediates that can be further modified or used directly in various applications.

Scientific Research Applications

Atrium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, Atrium is used as a reagent in various reactions and as a building block for more complex molecules. In biology, it is used in drug delivery systems and as a tool for studying cellular processes. In medicine, Atrium is used in the treatment of specific conditions and as a component of various therapeutic formulations. In industry, Atrium is used in the production of various products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of Atrium involves its interaction with specific molecular targets and pathways. Atrium binds to certain receptors or enzymes, altering their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the target molecules.

Biological Activity

Tetrabamate, also known as Atrium, is a compound primarily used in the treatment of tremors and symptoms associated with ethanol withdrawal. Despite its therapeutic applications, this compound has been linked to significant adverse effects, particularly concerning liver health. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential hepatotoxicity, and clinical implications based on diverse research findings.

Pharmacological Profile

Mechanism of Action:
this compound is classified as an anxiolytic and muscle relaxant. Its exact mechanism of action is not fully understood; however, it is believed to modulate neurotransmitter systems involved in anxiety and muscle control. Studies have indicated that this compound may enhance GABAergic activity, similar to other benzodiazepines, thereby contributing to its sedative effects .

Clinical Applications:
this compound is commonly prescribed for:

  • Management of alcohol withdrawal symptoms
  • Treatment of anxiety disorders
  • Control of tremors in various neurological conditions

Hepatotoxicity and Clinical Case Studies

Numerous studies have reported cases of liver injury associated with this compound use. A pivotal study analyzed 11 cases of acute liver injury attributed to this compound between 1987 and 1998. The findings are summarized in the table below:

Patient Demographics Symptoms Liver Injury Type Outcome
3 males, 8 femalesAsthenia (9), Jaundice (3), Rash (3)Cytolytic (10), Cholestatic (1)Recovery (7), Death (4)
Age Range31-82 years (mean 57)
Treatment Duration33-206 days

Case Analysis

  • Symptoms: The predominant symptoms included asthenia and jaundice, with some patients exhibiting rashes.
  • Liver Biopsy Findings: Histopathological evaluations revealed a spectrum of liver damage, including massive hepatocellular necrosis and granulomatous hepatitis.
  • Outcomes: Following the discontinuation of this compound, seven patients showed complete recovery within three months. However, two patients died from unrelated causes while two others succumbed to irreversible hepatic failure .

Comparative Efficacy in Alcohol Withdrawal

A controlled study compared the efficacy of this compound against other anxiolytics such as diazepam and tiapride in managing alcohol withdrawal symptoms. The results indicated that while this compound was effective in reducing anxiety levels, it did not significantly outperform other medications in terms of overall safety and efficacy .

Properties

IUPAC Name

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate;[1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O9.C20H27N3O6.C12H12N2O3/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2;1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36);6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27);3-7H,2H2,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAMLWDZZVMLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N.CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H81N9O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60763-47-5
Record name Difebarbamate mixture with febarbamate and phenobarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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